molecular formula C16H21NO4 B574361 (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate CAS No. 174699-11-7

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Cat. No.: B574361
CAS No.: 174699-11-7
M. Wt: 291.347
InChI Key: NJRONXOELMBCSE-AWEZNQCLSA-N
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Description

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and ethyl groups, as well as two carboxylate groups. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

    Ethyl Group Addition: The ethyl group can be added through alkylation reactions, using ethyl halides in the presence of a strong base.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce ethyl alcohol derivatives.

Scientific Research Applications

Synthesis Pathways

The synthesis of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Piperidine Ring : Using appropriate precursors to construct the piperidine framework.
  • Introduction of Carboxyl Groups : Employing carboxylic acid derivatives to introduce the dicarboxylate functionality.
  • Substitution Reactions : Incorporating benzyl and ethyl groups through nucleophilic substitution mechanisms.

Medicinal Chemistry

This compound has shown promise as a building block for synthesizing pharmaceuticals. Its structure can serve as a scaffold for developing new drugs targeting various diseases, including:

  • Antitumor Agents : Research indicates that derivatives of similar compounds have been evaluated for their antitumor activity against various cancer cell lines .
  • Neurological Disorders : The compound has potential applications in developing treatments for neurological conditions such as multiple sclerosis due to its structural similarities with known therapeutic agents .

Materials Science

In materials science, this compound can be utilized for:

  • Polymer Synthesis : The unique chemical properties of this compound allow it to be integrated into polymers or coatings that require specific mechanical or thermal properties.
  • Coatings and Adhesives : Its reactivity can be exploited in formulating advanced coatings or adhesives with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound and its derivatives:

  • Antitumor Activity : A study demonstrated that compounds derived from similar structures exhibited significant inhibitory effects on cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer), suggesting potential therapeutic applications .
  • Enzyme Inhibition : Research has shown that related compounds can act as inhibitors of specific enzymes like 11-beta-hydroxysteroid dehydrogenase type 1, which is relevant for conditions like obesity and metabolic syndrome .

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a basic piperidine ring structure.

    Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.

    Piperazine: A compound with two nitrogen atoms in a six-membered ring.

Uniqueness

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is unique due to its specific substitution pattern and (S)-configuration, which confer distinct chemical and biological properties. Its dual carboxylate groups and benzyl substitution make it a versatile intermediate in various synthetic and research applications.

Biological Activity

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound classified within the piperidine derivatives. Its unique structure, characterized by a piperidine ring with benzyl and ethyl substitutions along with two carboxylate groups, suggests potential biological activities that warrant detailed exploration.

The molecular formula of this compound is C16H21NO4C_{16}H_{21}NO_4, with a molecular weight of approximately 291.15 g/mol. The compound's distinct (S)-configuration indicates its optical activity, which can influence its biological interactions.

PropertyValue
Molecular FormulaC16H21NO4
Molecular Weight291.15 g/mol
CAS Number174699-11-7
StructurePiperidine derivative with benzyl and ethyl groups

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that this compound may bind to dopamine D2 receptors, which are crucial for mediating various neurological functions, including pain perception and mood regulation . Additionally, there is ongoing research into its interactions with serotonin receptors, suggesting potential implications in mood disorders and analgesic effects.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Analgesic Effects : Interaction with dopamine D2 receptors may contribute to pain relief.
  • Mood Regulation : Potential modulation of serotonin receptors could influence mood disorders.
  • Cellular Processes : Ongoing studies are examining the compound's effects on various cellular pathways, which may lead to applications in treating neurological conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Dopamine Receptor Binding Study :
    • Objective : To evaluate the binding affinity of the compound to dopamine D2 receptors.
    • Findings : The compound demonstrated significant binding affinity, indicating its potential as a therapeutic agent for conditions involving dopaminergic dysregulation.
  • Serotonin Receptor Interaction :
    • Objective : To assess the impact on serotonin receptor activity.
    • Findings : Initial results suggest that this compound may enhance serotonin signaling pathways, which could be beneficial in treating depression and anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds, a comparison was made with structurally similar piperidine derivatives:

Compound NameMolecular FormulaUnique Features
1-BenzylpiperidineC13H17NLacks carboxylic acid groups; primarily psychoactive.
3-EthylpiperidineC11H15NSimple alkane substitution; lacks benzyl group.
1-Methyl-3-benzoylpiperidineC16H17NContains a benzoyl group; investigated for anti-cancer properties.

This compound stands out due to its dual carboxylic acid functionalities combined with both benzyl and ethyl substitutions. This unique structure may enhance its biological activity compared to the aforementioned compounds .

Q & A

Q. What are the established synthetic routes for (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, and what are their respective yields and challenges?

Basic
The compound is typically synthesized via carbamate protection of piperidine derivatives. For example, analogous esters like 1-(tert-butyl) 3-ethyl piperazine-1,3-dicarboxylate are prepared by reacting ethyl 2-oxoacetate with tert-butyl dicarbonate under basic conditions, yielding ~56% after purification . Key challenges include controlling regioselectivity during esterification and minimizing racemization of the (S)-configured benzyl group. Optimizing stoichiometry of coupling reagents (e.g., DCC/DMAP) and using anhydrous solvents can improve yields.

Q. How can the stereochemical integrity of the S-configuration be confirmed experimentally?

Advanced
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard, as demonstrated for structurally similar (2S,4S)-1-benzyl 2-methyl pyrrolidine derivatives . Additionally, 1H^{1}\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) can resolve enantiomeric splitting in diagnostic proton signals (e.g., benzyl CH2_2 or piperidine methine protons). X-ray crystallography, as used in resolving benzene-1,3-dicarboxylate co-crystals, provides unambiguous stereochemical confirmation .

Q. What analytical techniques are most effective for characterizing purity and structure?

Basic

  • HPLC-MS : To assess purity (>95%) and molecular ion ([M+H]+^+ or [M+Na]+^+) using ESI-TOF, as validated for bicyclo[1.1.1]pentane dicarboxylates .
  • NMR : 13C^{13}\text{C}-NMR identifies ester carbonyls (~165-170 ppm) and benzyl aromatic carbons (~128 ppm). 1H^{1}\text{H}-NMR resolves ethyl ester triplets (δ 1.2–1.4 ppm, J = 7 Hz) and benzyl CH2_2 (δ 4.9–5.1 ppm) .
  • FT-IR : Confirms ester C=O stretches (~1720 cm1^{-1}) and absence of hydroxyl impurities .

Q. How do benzyl and ethyl ester groups influence reactivity in nucleophilic substitutions or hydrogenation?

Advanced
The benzyl ester is selectively cleavable via hydrogenolysis (H2_2, Pd/C), while the ethyl ester resists hydrolysis under mild conditions, enabling sequential deprotection. For example, in bicyclo[1.1.1]pentane derivatives, benzyl groups are removed under H2_2 (1 atm, 25°C), leaving ethyl esters intact . In nucleophilic acyl substitutions, the ethyl ester’s electron-withdrawing effect activates the carbonyl, but steric hindrance from the piperidine ring may slow kinetics.

Q. What are the stability profiles and recommended storage conditions?

Basic
The compound is stable under inert atmospheres (N2_2) at –20°C in sealed, amber glass containers. Avoid prolonged exposure to moisture (>40% RH) or acidic/basic vapors, which may hydrolyze esters. Accelerated stability studies (40°C/75% RH for 14 days) for similar compounds show <5% degradation by HPLC .

Q. How can researchers resolve contradictions in reported spectral data?

Advanced
Contradictions in NMR or IR data often arise from solvent effects, impurities, or stereochemical variations. Cross-validate using:

  • Deuterated solvent controls : DMSO-d6_6 vs. CDCl3_3 shifts δ by 0.1–0.3 ppm.
  • 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations, critical for distinguishing diastereomers .
  • Database alignment : Compare with PubChem or Acta Crystallographica entries for benzene-1,3-dicarboxylate derivatives .

Q. What role does this compound play in synthesizing bioactive molecules?

Advanced
It serves as a chiral building block for pharmaceuticals. For instance, (S)-configured piperidine dicarboxylates are intermediates in protease inhibitors or kinase modulators. A case study demonstrates its use in synthesizing spirocyclic indoline derivatives via Pd-catalyzed cross-coupling, achieving 72% yield for antitumor candidates . The ethyl ester’s stability under basic conditions enables sequential functionalization of the piperidine nitrogen .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps .
  • Ecotoxicology : Follow ECHA guidelines for waste disposal due to limited ecotoxicological data .
  • Regulatory Compliance : Ensure compliance with regional hazardous waste regulations for benzyl-containing compounds .

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRONXOELMBCSE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654529
Record name 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174699-11-7
Record name 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a room temperature solution of 4.05 g (25.8 mmoles) of ethyl nipecotate and 4.33 g (51.5 mmoles) of NaHCO3 in water (26 mL) was added benzyl chloroformate (4.1 mL, 28.3 mmol). The reaction mixture was stirred at 23° C. under an atmosphere of N2 overnight. The crude products were diluted with water, extracted with Et2O, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→70:30 hexane:EtOAc) to yield the title compound as a clear colorless oil.
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4.05 g
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4.33 g
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4.1 mL
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26 mL
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Synthesis routes and methods II

Procedure details

To ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF-water (100 mL) was added benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g, 86% yield) as an oil.
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5 g
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4.2 g
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50 mL
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Synthesis routes and methods III

Procedure details

Benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. was added to ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF:water (100 mL). The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate, 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g 86% yield) as an oil.
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4.5 mL
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reactant
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5 g
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4.2 g
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50 mL
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